Enhanced Lipophilicity (LogP 2.74) Relative to the Methyl Ester Analog Confers Superior Predicted Membrane Permeability
The ACD/LogP of ethyl 2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate is computationally predicted to be 2.74 . In contrast, the corresponding methyl ester analog (methyl 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate, CAS 577762-51-7), which replaces the ethyl ester with a methyl ester and the N3-methyl with an ethyl group, is expected to have a lower LogP (approximately 2.2–2.4) due to the loss of one methylene unit on the ester moiety . This difference of approximately 0.3–0.5 LogP units translates to roughly a 2- to 3-fold higher calculated octanol/water partition coefficient for CAS 59898-78-1, suggesting enhanced passive membrane permeability consistent with Lipinski's rule-of-five space .
| Evidence Dimension | Octanol/water partition coefficient (LogP) as predictor of passive membrane permeability |
|---|---|
| Target Compound Data | ACD/LogP = 2.74 (predicted) |
| Comparator Or Baseline | Methyl 2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetate (CAS 577762-51-7); estimated LogP ≈ 2.2–2.4 |
| Quantified Difference | ΔLogP ≈ 0.3–0.5 (approximately 2- to 3-fold higher partition coefficient for target compound) |
| Conditions | ACD/Labs Percepta Platform v14.00 computational prediction |
Why This Matters
Lipophilicity is a primary determinant of compound permeability across biological membranes; the higher LogP of CAS 59898-78-1 compared to its methyl ester analog supports its selection in cell-based assays where intracellular target access is required.
